Terbium(III) acetylacetonate trihydrate

Description

Terbium(III) acetylacetonate trihydrate (Tb(acac)₃·3H₂O) is a coordination complex of terbium, a lanthanide element, with acetylacetonate ligands. Key properties include:

- Molecular formula: C₁₅H₂₇O₉Tb (or Tb(C₅H₇O₂)₃·3H₂O) .

- Molecular weight: 510.31 g/mol .

- Physical state: White hygroscopic powder .

- Melting point: 168–170°C .

- Applications: Used in luminescent materials, catalysis, and as a precursor for synthesizing heteronuclear complexes (e.g., phthalocyaninates) .

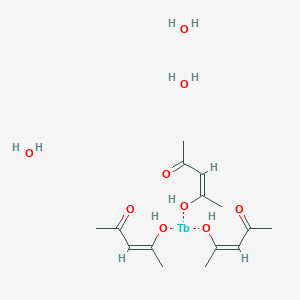

Its structure comprises a central Tb³⁺ ion coordinated to three acetylacetonate anions and three water molecules, contributing to its stability and solubility in organic solvents .

Properties

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;terbium;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZSTCRLJRQHDT-VBBOVLQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9Tb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reactant Ratios

Stoichiometric precision ensures complete ligand coordination. A molar ratio of for is standard, though excess ligand (up to ) may enhance yields in non-aqueous systems. For instance, iridium(III) acetylacetonate synthesis demonstrates that a metal-to-ligand ratio minimizes unreacted starting materials. Similar optimization is critical for terbium to prevent ligand saturation or incomplete complexation.

Solvent Systems and Temperature Control

Reactions are commonly conducted in polar aprotic solvents (e.g., -octanol, tetrahydrofuran) or aqueous-organic mixtures. Elevated temperatures () and reflux conditions accelerate ligand substitution. For example, the synthesis of cerium-oxo clusters in acetonitrile at underscores the role of solvent polarity in stabilizing intermediate species. this compound crystallization often employs methanol or ethanol-water mixtures to promote hydration.

Purification and Crystallization Techniques

Post-synthesis purification ensures the removal of unreacted precursors and byproducts. Column chromatography (neutral alumina, chloroform eluent) and recrystallization (toluene-methanol) are widely adopted. The trihydrate form crystallizes preferentially in protic solvents, with water molecules occupying lattice sites.

Recrystallization Protocols

Recrystallization from toluene-methanol () yields dark green crystals of , as confirmed by elemental analysis. Slow cooling () enhances crystal homogeneity, while rapid quenching may introduce defects.

Chromatographic Purification

Neutral alumina effectively separates from crown ethers or excess . Elution with chloroform isolates the target compound at . BioBeads S-X1 gel permeation chromatography further polishes the product, particularly when dibenzo-18-crown-6 is present.

Structural and Spectroscopic Characterization

X-ray diffraction (XRD), mass spectrometry (MS), and infrared (IR) spectroscopy validate the compound’s structure.

X-ray Diffraction Analysis

Single-crystal XRD reveals a monoclinic lattice () with coordinated by six oxygen atoms from three bidentate acetylacetonate ligands. The trihydrate water molecules occupy interstitial sites, forming hydrogen bonds with ligand oxygen atoms.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of displays a prominent peak at (), consistent with theoretical calculations. Isotopic patterns confirm the absence of chloride or nitrate contaminants.

Infrared Spectroscopy

IR spectra exhibit characteristic stretches for acetylacetonate (, ) and coordinated water (). The absence of free () confirms complete complexation.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for this compound synthesis:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Terbium(III) acetylacetonate trihydrate undergoes various types of chemical reactions, including:

Coordination Reactions: It can form complexes with other ligands, such as 5-[(2-thiophene methylene)amino]-8-hydroxyquinoline, resulting in light yellow crystals.

Thermal Decomposition: Upon heating, it decomposes to form oxo-clusters.

Common Reagents and Conditions:

Reagents: Acetylacetone, ammonia, terbium nitrate.

Conditions: Aqueous medium, controlled temperature, and pH.

Major Products:

Coordination Complexes: Formation of various coordination compounds with different ligands.

Decomposition Products: Oxo-clusters upon thermal decomposition.

Scientific Research Applications

Terbium(III) acetylacetonate trihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which terbium(III) acetylacetonate trihydrate exerts its effects is primarily through its coordination chemistry. The terbium ion forms stable complexes with various ligands, which can enhance its luminescent properties. The molecular targets and pathways involved include the interaction with β-diketone ligands and auxiliary ligands, leading to enhanced photoluminescence .

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. How can spectroscopic methods elucidate the role of this compound in energy transfer mechanisms?

- Methodological Answer : Time-resolved photoluminescence (TRPL) measures Tb³⁺ emission lifetimes (⁵D₄ → ⁷F₆ transitions at 540 nm). Förster resonance energy transfer (FRET) studies with donor-acceptor pairs (e.g., coumarin-Tb³⁺) quantify efficiency. Density functional theory (DFT) models ligand-to-metal charge transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.